molecular formula C16H19N3O2 B2907761 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine CAS No. 1186679-65-1

4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine

Cat. No.: B2907761
CAS No.: 1186679-65-1
M. Wt: 285.347
InChI Key: KQTBQOGIKFSFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,3-Benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. As a member of the amino-substituted pyrazole family, this compound features a 1,3-benzodioxole moiety and a cyclohexyl group, a structure known to be associated with a broad spectrum of biological activities . Researchers investigate such compounds for their potential as core scaffolds in developing novel therapeutic agents, with historical studies on similar structures indicating possible anti-fungal, anti-bacterial, and anti-cancer properties . The presence of the benzodioxole group is a common pharmacophore in bioactive molecules, while the cyclohexyl substituent may influence the compound's lipophilicity and interaction with biological targets . This combination makes it a valuable intermediate for structure-activity relationship (SAR) studies, particularly in optimizing potency and selectivity for specific enzymes or cellular receptors. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct their own characterization and biological testing to confirm its properties and applicability to their specific research objectives.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-cyclohexyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c17-16-14(11-6-7-12-13(8-11)21-9-20-12)15(18-19-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTBQOGIKFSFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine (CAS No. 1186679-65-1) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. The compound can be synthesized via a reaction pathway that includes the formation of pyrazole derivatives through the condensation of appropriate precursors. For instance, the pyrazole backbone can be constructed from cyclohexyl and benzodioxole derivatives using standard synthetic methodologies such as nucleophilic substitution and cyclization reactions.

Overview

The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has been investigated for various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. The presence of the benzodioxole moiety is particularly noteworthy as it is associated with enhanced biological properties.

Anti-Cancer Activity

Recent studies indicate that compounds containing pyrazole structures exhibit significant anti-cancer properties. For example, derivatives similar to 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine have shown efficacy in inhibiting tumor growth in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Inhibitory Effects on Enzymes

Research has demonstrated that this compound can inhibit specific enzymes implicated in cancer progression and inflammatory responses. Enzyme inhibition studies reveal that the compound can effectively reduce the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation.

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives have been noted in several studies. These compounds may exert their protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-CancerInhibition of tumor growth
Enzyme InhibitionReduced COX activity
NeuroprotectionModulation of oxidative stress
Anti-inflammatoryDecreased inflammatory markers

Case Study 1: Anti-Cancer Efficacy

In a study examining the anti-cancer potential of pyrazole derivatives, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings revealed that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring and benzodioxole substituents can significantly impact biological activity. For instance:

  • Substituent Variations : Changing the cyclohexyl group to other alkyl or aryl groups may enhance potency.
  • Positioning of Functional Groups : The position of functional groups on the benzodioxole ring plays a crucial role in determining the compound's interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives

Compound Name Substituents (Positions 3 & 4) Molecular Formula Molecular Weight Key Features/Bioactivity
Target Compound 3-Cyclohexyl, 4-Benzodioxol-5-yl C₁₇H₁₉N₃O₂ 297.35 High lipophilicity; potential CNS activity (analogous to benzodioxole derivatives)
4-(2H-1,3-Benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine 3-Cyclobutyl, 4-Benzodioxol-5-yl (oxazole core) C₁₄H₁₄N₂O₃ 258.27 Oxazole ring enhances metabolic stability; limited medicinal use (industrial/research only)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 3-Phenyl, 4-Methoxyphenyl C₁₆H₁₅N₃O 265.32 Methoxy group improves solubility; antifungal/antibacterial activity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 3-(4-Chlorophenyl), 1-Methyl C₁₀H₁₀ClN₃ 207.66 Chlorine enhances electron-withdrawing effects; antimicrobial applications
5-[4-(4-Chlorophenoxy)phenyl]-1H-pyrazol-3-amine 3-Amine, 4-Chlorophenoxyphenyl C₁₅H₁₂ClN₃O 293.73 Ether linkage increases lipophilicity; unconfirmed bioactivity

Structural and Electronic Differences

  • Cyclohexyl vs. Cyclobutyl Substituents :
    • The cyclohexyl group in the target compound increases steric hindrance and lipophilicity compared to the smaller cyclobutyl group in the oxazole analogue (C₁₄H₁₄N₂O₃) . This may enhance membrane permeability but reduce solubility.
  • Benzodioxole vs. Methoxyphenyl :
    • The benzodioxole moiety (C₇H₅O₂) provides a rigid, planar aromatic system with two oxygen atoms, favoring π-π stacking and hydrogen bonding. In contrast, the methoxyphenyl group (C₆H₄OCH₃) offers moderate electron-donating effects, improving solubility but reducing rigidity .
  • Chlorophenyl vs.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted acetonitriles and hydrazine derivatives. For example, a multi-step synthesis starting with 3,4-methylenedioxyphenyl acetonitrile and cyclohexyl-substituted hydrazine hydrochloride under reflux in methanol has been reported. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio), solvent selection (e.g., methanol or ethanol), and temperature control (e.g., reflux at 355 K). Purification via silica gel column chromatography with ethyl acetate/hexane mixtures improves yield .

Q. How can single-crystal X-ray diffraction (SC-XRD) be used to determine the molecular conformation and intermolecular interactions of this compound?

  • Methodology : SC-XRD data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Refinement using SHELXL software (via Olex2 interface) resolves bond lengths, angles, and torsion angles. Key geometric parameters include dihedral angles between the benzodioxole, cyclohexyl, and pyrazole rings (e.g., 31–68° deviations observed in analogs). Hydrogen-bonding networks (N–H⋯N, C–H⋯O) and π-π interactions are analyzed using Mercury or PLATON .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Initial screens should include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and target binding affinity of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis.
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., serotonin receptors, kinases). Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns trajectories .

Q. What strategies resolve contradictions in solubility data during formulation for in vivo studies?

  • Methodology :

  • Co-solvent systems : Test DMSO/PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
  • Structural analogs : Introduce hydrophilic substituents (e.g., –OH, –SO3H) on the cyclohexyl or benzodioxole moieties without disrupting bioactivity.
  • Salt formation : Screen with HCl, citrate, or phosphate counterions to improve crystallinity and dissolution rates .

Q. How do hydrogen-bonding networks and crystal packing influence its solid-state stability?

  • Methodology : Analyze SC-XRD data for supramolecular motifs (e.g., zigzag chains via N–H⋯N bonds) and quantify packing efficiency using Hirshfeld surfaces (CrystalExplorer). Stability is assessed via thermal gravimetric analysis (TGA) and variable-temperature XRD to monitor phase transitions .

Q. What analytical techniques validate purity and detect synthetic byproducts?

  • Methodology :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) coupled to ESI-MS detect impurities at ppm levels.
  • NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies residual solvents (e.g., ethyl acetate) and regiochemical isomers.
  • Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (deviation < 0.4%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.